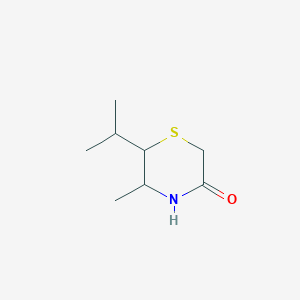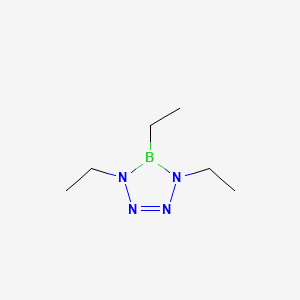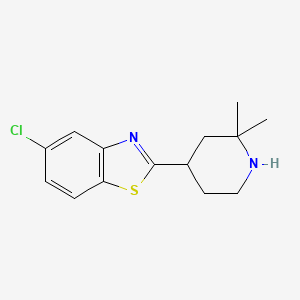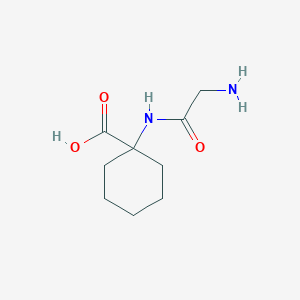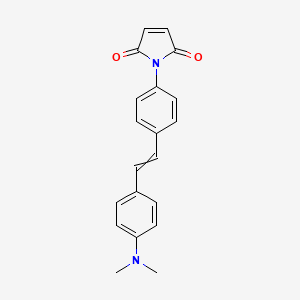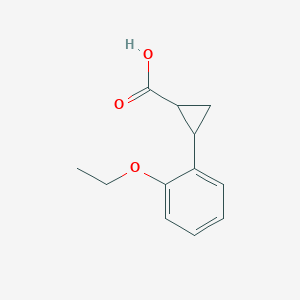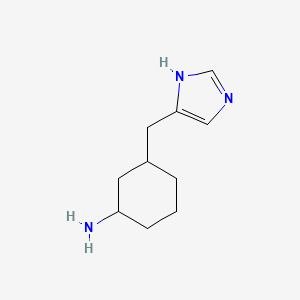
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is a compound that features an imidazole ring attached to a cyclohexane ring via a methylene bridge. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules. The cyclohexane ring provides a stable, non-aromatic backbone that can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment to Cyclohexane: The imidazole ring is then attached to a cyclohexane ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the imidazole nitrogen attacks a halomethylcyclohexane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the cyclohexane ring can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.
Metronidazole: Contains an imidazole ring and is used as an antimicrobial agent.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is unique due to its combination of an imidazole ring with a cyclohexane backbone, which can influence its physical and chemical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13) |
InChI-Schlüssel |
RUTVBNZKTLLLAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)N)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


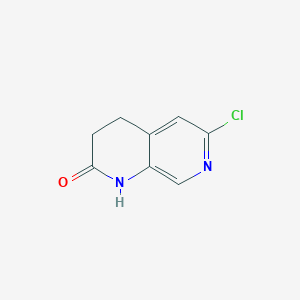
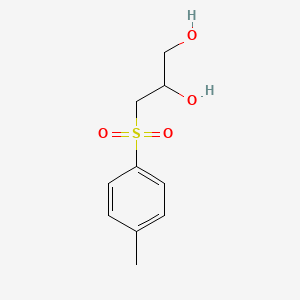
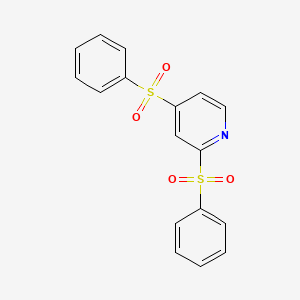
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
